molecular formula C6H12N2 B121094 5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-03-2

5-Azaspiro[2.4]heptan-7-amine

Cat. No. B121094
M. Wt: 112.17 g/mol
InChI Key: VBTBUCYRQSUCCE-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-7-amine is a compound of interest in the field of medicinal chemistry due to its incorporation into various pharmacologically active molecules. It serves as a key structural motif in the development of new drugs with potential applications in treating respiratory infections and as a selective antagonist for the dopamine D3 receptor, among other uses.

Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-7-amine derivatives has been achieved through various methods. One approach involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, yielding high enantioselectivities and providing a key intermediate for the enantioselective synthesis of the compound . Another method includes the Pd-catalyzed intramolecular cyclization reaction of alkynyl carboxamide compounds, which has proven to be a powerful tool for preparing a wide range of functionalized and polysubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptan-7-amine is characterized by a spirocyclic scaffold that is central to its biological activity. The absolute configurations of the spirocyclic moiety have been determined by X-ray crystallographic analysis, which is crucial for understanding the stereochemical structure-activity relationships of the compound .

Chemical Reactions Analysis

5-Azaspiro[2.4]heptan-7-amine is a versatile intermediate that can undergo various chemical reactions to yield pharmacologically active compounds. For instance, it has been incorporated into quinolone antibacterial agents, demonstrating potent activity against a range of respiratory pathogens . Additionally, it has been used to synthesize novel 1,2,4-triazolyl derivatives with high affinity and selectivity at the dopamine D3 receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Azaspiro[2.4]heptan-7-amine derivatives have been studied in the context of their pharmacokinetic profiles and physicochemical properties. For example, certain chiral derivatives have shown moderate lipophilicity and favorable pharmacokinetic profiles, which are important factors in drug development . The compound's ability to exhibit potent antibacterial activity and favorable profiles in preliminary toxicological studies further underscores its significance in medicinal chemistry .

Scientific Research Applications

JAK1 Selective Inhibitor

5-Azaspiro[2.4]heptan-7-amine was utilized as a core scaffold to design a potent JAK1 selective inhibitor, aiming to optimize for diseases like rheumatoid arthritis. The compound exhibited significant selectivity and efficacy, highlighting its potential in therapeutic applications (Chieyeon et al., 2018).

Potent Antibacterial Activity

A derivative of 5-Azaspiro[2.4]heptan-7-amine demonstrated potent antibacterial properties, particularly against respiratory pathogens. The synthesis of this derivative aimed at treating respiratory tract infections, showcasing the compound's role in combating infectious diseases (Odagiri et al., 2013).

Scaffolds for Drug Discovery

The molecule served as a building block for the synthesis of various azaspirocycles. These cycles were further converted into functionalized pyrrolidines, piperidines, and azepines, essential scaffolds for chemistry-driven drug discovery, highlighting the molecule's versatility in creating diverse chemical structures (Wipf et al., 2004).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptanes were discovered as a novel class of potent orexin receptor antagonists. These compounds showed promising pharmacokinetic properties and were optimized for their selectivity and efficacy, marking their importance in neuropharmacology (Stasi et al., 2013).

Dopamine D3 Receptor Antagonists

The molecule was part of a novel series of compounds with high affinity and selectivity at the dopamine D3 receptor. These compounds were characterized for their pharmacokinetic properties and selectivity over the hERG channel, indicating their potential in treating disorders related to the dopaminergic system (Micheli et al., 2016).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Azaspiro[2.4]heptan-7-amine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

5-Azaspiro[2.4]heptan-7-amine and its derivatives have potential applications in drug discovery and design . For instance, it has been used to design a JAK1-selective inhibitor, suggesting its potential in the development of treatments for conditions like rheumatoid arthritis .

properties

IUPAC Name

5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBUCYRQSUCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.4]heptan-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Chough, S Lee, M Joung, J Lee, JH Kim, BM Kim - MedChemComm, 2018 - pubs.rsc.org
Based on (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold, we identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-…
Number of citations: 6 pubs.rsc.org
L Zhai, S Yang, Y Lai, D Meng, Q Tian, Z Guan… - International journal of …, 2019 - Elsevier
Aminotransferases are widely employed as biocatalysts for the asymmetric synthesis of biologically active pharmaceuticals. Transaminase BpTA from Bacillus pumilus W3 can accept a …
Number of citations: 8 www.sciencedirect.com
JJ Gentry - 2019 - search.proquest.com
The war between humans and microbes is as old as our existence. Humans have created antibiotics since 1928 to protect ourselves however, bacteria have consistently evolved to …
Number of citations: 3 search.proquest.com
ZW Lai, C Li, J Liu, L Kong, X Wen, H Sun - European journal of medicinal …, 2014 - Elsevier
Highly potent DPP-4 inhibitors have been identified by hybrid compound design based on linagliptin and alogliptin. The most promising compound 2h (IC 50 = 0.31 nM) exhibited 8.5-…
Number of citations: 33 www.sciencedirect.com
M Cormier, A Chardon, J Blanchet, J Rouden… - …, 2015 - thieme-connect.com
The organocatalyzed Mannich coupling of cyclic carboxaldehydes allowed the concise and simple preparation of spirocyclic aminolactones. Their conversion into pharmaceutically …
Number of citations: 3 www.thieme-connect.com

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